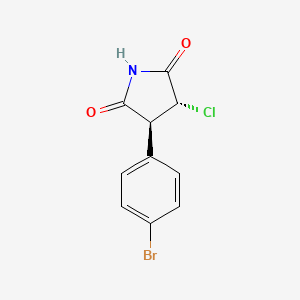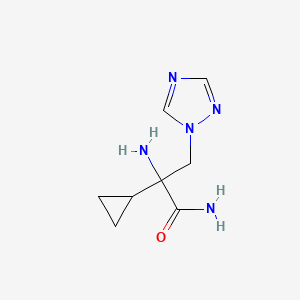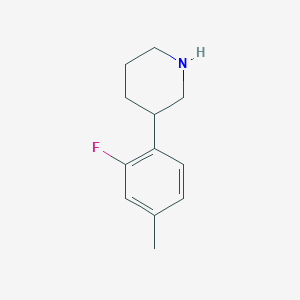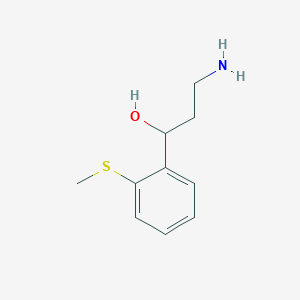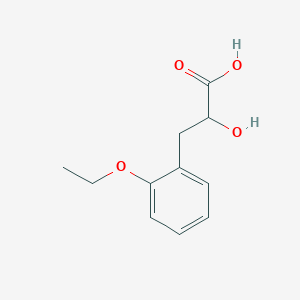
3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkyl group, resulting in the formation of 3-(2-Ethoxyphenyl)-propanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Ethoxyphenyl)-propanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
- 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Ethoxyphenyl)-propanoic acid
- 3-(2-Ethoxyphenyl)-2-oxopropanoic acid
Comparison: 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both an ethoxy group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxy group enhances its ability to form hydrogen bonds, while the ethoxy group influences its hydrophobicity and reactivity in substitution reactions.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-(2-ethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9,12H,2,7H2,1H3,(H,13,14) |
InChIキー |
KVLDEYIGBKFJLX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


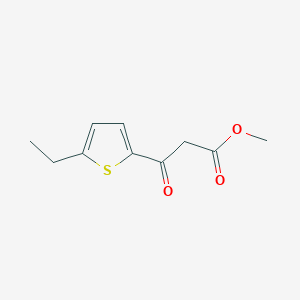


![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

